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Compound of Interest

Compound Name: 5-Fluoro-3-methylpicolinaldehyde

CAS No.: 780801-57-2

Cat. No.: B1401610

Get Quote

Part 1: Executive Summary & Chemical Identity[1]
5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2) is a specialized pyridine building

block widely utilized in the synthesis of kinase inhibitors and metabolically stable drug

candidates. Its structural uniqueness lies in the specific substitution pattern: an aldehyde at the

C2 position (picolinaldehyde core), a methyl group at C3, and a fluorine atom at C5.

This trisubstituted pyridine motif offers two distinct advantages in drug design:

Conformational Control: The C3-methyl group introduces steric bulk ortho to the

aldehyde/linker, restricting bond rotation and potentially locking bioactive conformations (the

"ortho effect").[1]

Metabolic Blocking: The C5-fluorine atom blocks a common site of oxidative metabolism

(CYP450-mediated oxidation at the position meta to nitrogen), extending the half-life of the

final pharmacophore.[1]

Chemical Identity Table[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1401610#bc-rfq
https://www.benchchem.com/product/b1401610/docs?utm_src=pdf-body#5-fluoro-3-methylpicolinaldehyde-technical-guide-for-medicinal-chemistry
https://www.bldpharm.com/products/884495-34-5.html
https://www.bldpharm.com/products/884495-34-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 5-Fluoro-3-methylpyridine-2-carbaldehyde

CAS Number 780801-57-2

Molecular Formula C₇H₆FNO

Molecular Weight 139.13 g/mol

Appearance Off-white to pale yellow solid (low melting)

Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol

Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Key Precursor
2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-

85-5)

Part 2: Strategic Synthesis (Protocol)
While various routes exist, the most robust and scalable method for research laboratories

involves Metal-Halogen Exchange followed by formylation.[1] This route avoids the harsh

oxidants required for methyl-to-aldehyde oxidation and provides higher regioselectivity.[1]

Core Synthesis Route: Lithiation-Formylation
Precursor: 2-Bromo-5-fluoro-3-methylpyridine Reagents: n-Butyllithium (n-BuLi), N,N-

Dimethylformamide (DMF) Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere throughout.

Dissolution: Charge the flask with 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq) and dissolve in

anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone

bath.

Expert Insight: The C3-methyl group provides some steric protection, but temperature

control is critical to prevent "halogen dance" (migration of the lithiated species) or
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nucleophilic attack on the pyridine ring.[1]

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal

temperature below -70°C.

Observation: A color change (often to deep red or orange) indicates the formation of the 2-

lithio-pyridine species.

Aging:[1] Stir at -78°C for 30–60 minutes to ensure complete lithium-halogen exchange.

Formylation: Add anhydrous DMF (2.0 eq) dropwise. The electrophilic attack of the lithiated

species on DMF forms the hemiaminolate intermediate.

Quench & Hydrolysis: Allow the reaction to warm to 0°C over 1 hour. Quench with saturated

aqueous NH₄Cl or 1M HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate to the

aldehyde.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The

aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-

precursor.[1]

Synthesis Workflow Diagram
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Caption: Synthesis via metal-halogen exchange using n-BuLi and DMF.

Part 3: Reactivity & Applications[1][3][4]
The chemical behavior of 5-Fluoro-3-methylpicolinaldehyde is defined by the interplay

between the electron-withdrawing pyridine ring/fluorine and the reactive aldehyde.[1]
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Reductive Amination (Scaffold Construction)
The most common application is linking the pyridine core to amines.

Mechanism: Formation of a Schiff base (imine) followed by reduction.

Reagents: Primary amine, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE or MeOH.

Utility: This creates a methylene-amine linker (

) crucial for kinase inhibitors where the pyridine acts as a hinge binder.

Oxidation to Carboxylic Acid
Reagents: NaClO₂ (Pinnick oxidation) or KMnO₄.

Product: 5-Fluoro-3-methylpicolinic acid.

Utility: Precursor for amide coupling reactions.

Heterocycle Formation (Imidazopyridines)
Condensation with diamines or amidines can fuse new rings onto the pyridine.

Example: Reaction with 2-aminopyridine derivatives can yield imidazo[1,2-a]pyridine

scaffolds, a "privileged structure" in GABA receptor modulators and anti-infectives.[1]

Reactivity Flowchart
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Caption: Primary synthetic transformations for drug discovery applications.

Part 4: Analytical Characterization
Validating the structure requires careful analysis of the NMR splitting patterns, particularly the

coupling between the Fluorine (

) and the aromatic protons.

NMR (400 MHz,

):

ppm (s, 1H, CHO): Distinctive aldehyde singlet.

ppm (d,

Hz, 1H, H6): The proton adjacent to Nitrogen (C6) appears as a doublet due to coupling
with the C5-Fluorine.

ppm (dd,

Hz, 1H, H4): The proton at C4 couples with both the C5-Fluorine (large

) and the C6-Proton (small

).[1]

ppm (s, 3H, CH₃): Methyl group singlet.

NMR:

Expect a signal around -120 to -130 ppm (relative to

), appearing as a multiplet due to coupling with H4 and H6.

Part 5: Handling & Safety[1][5][6]
Hazards: Like many pyridine aldehydes, this compound is a Skin and Eye Irritant (H315,

H319) and may cause respiratory irritation (H335).
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Stability: Aldehydes are prone to air oxidation (to carboxylic acids). Store under Argon or

Nitrogen at 2–8°C.

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible

materials like sawdust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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